molecular formula C7H4F3N3O B1411003 5-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one CAS No. 1780282-20-3

5-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one

Cat. No.: B1411003
CAS No.: 1780282-20-3
M. Wt: 203.12 g/mol
InChI Key: LOFNBTFUHZUJQI-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one is a chemical compound that contains a trifluoromethyl group (-CF3). The trifluoromethyl group is a functional group that has the formula -CF3 . This compound is a subclass of the organofluorines . It is used as a pharmaceutical intermediate in the synthesis of sitagliptin, a novel antidiabetic drug .


Synthesis Analysis

The synthesis of this compound involves several steps . The method includes adding ethanol and hydrazine hydrate, dropwisely adding 2-chloropyrazine, and regulating the pH value to 6 . Then, chlorobenzene and trifluoroacetic anhydride are added under the action of stirring . After heating, methanesulfonic acid is added into the mixed reaction solution, refluxing, and distilling out trifluoroacetic acid . The mixture is allowed to react, and reduced pressure concentration is performed until the solution is dried . The pH value is regulated to 12, and organic phases are separated out, and the impurities are removed .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a trifluoromethyl group (-CF3), which is derived from the methyl group (-CH3) by replacing each hydrogen atom by a fluorine atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps . These include the addition of various reagents, the regulation of pH, and the removal of impurities .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C8H9F3N4O2), average mass (250.178 Da), and monoisotopic mass (250.067764 Da) .

Safety and Hazards

The safety data sheet for a similar compound, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds . The medicinal use of the trifluoromethyl group dates from 1928, although research became more intense in the mid-1940s . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . Some notable drugs containing trifluoromethyl groups include efavirenz (Sustiva), an HIV reverse transcriptase inhibitor; fluoxetine (Prozac), an antidepressant; and celecoxib (Celebrex), a nonsteroidal anti-inflammatory drug . Therefore, the future directions of 5-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one could involve its use in the synthesis of new pharmaceuticals and drugs.

Properties

IUPAC Name

5-(trifluoromethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)4-2-1-3-5-11-12-6(14)13(4)5/h1-3H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFNBTFUHZUJQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=O)N2C(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one

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